molecular formula C22H24N4O3 B2557042 2-(4-Ethoxyphenyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone CAS No. 1396814-25-7

2-(4-Ethoxyphenyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone

Cat. No.: B2557042
CAS No.: 1396814-25-7
M. Wt: 392.459
InChI Key: RHYDLHUZHAPPOC-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H24N4O3 and its molecular weight is 392.459. The purity is usually 95%.
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Biological Activity

The compound 2-(4-Ethoxyphenyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • An ethoxyphenyl group
  • A piperazine moiety
  • A pyrazolo[1,5-a]pyridine carbonyl group

This unique combination suggests potential interactions with various biological targets, particularly in the realm of kinase inhibition and neuropharmacology.

Research indicates that compounds similar to This compound often act as kinase inhibitors. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is associated with various diseases, including cancer.

Target Kinases

  • EGFR (Epidermal Growth Factor Receptor) : Inhibitors targeting EGFR have shown promise in treating non-small cell lung cancer (NSCLC). Compounds with similar structures have demonstrated IC50 values in the low-nanomolar range against EGFR mutants .
  • Other Kinases : Compounds with pyrazolo[1,5-a]pyridine structures exhibit activity against several other kinases involved in cancer progression .

Biological Activity Data

The following table summarizes key findings related to the biological activity of similar pyrazolo[1,5-a]pyridine derivatives:

Compound NameTargetIC50 (µM)Effect
Cact-3EGFR0.05Potent inhibitor
4CDK50.41Moderate inhibitor
6GSK-31.5Moderate inhibitor

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrazolo[1,5-a]pyridine derivatives:

  • Anticancer Activity : A study demonstrated that compounds with the pyrazolo[1,5-a]pyridine scaffold inhibited tumor growth in xenograft models by targeting multiple kinases involved in cell proliferation .
  • Neuropharmacological Effects : Research indicated that certain derivatives exhibited significant neuroprotective effects in models of neurodegeneration, suggesting potential applications in treating Alzheimer's disease .
  • Antimelanogenic Effects : Another study evaluated compounds based on piperazine derivatives for their ability to inhibit tyrosinase activity, showing promise for skin depigmentation therapies .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyridine derivatives, including those related to the compound . Pyrazolo[1,5-a]pyrimidines have been recognized for their ability to inhibit various cancer cell lines. For instance, derivatives have shown significant activity against HeLa (cervical cancer) and L929 (fibroblast) cells, indicating their potential as chemotherapeutic agents .

Mechanism of Action
The mechanism underlying the anticancer effects involves the inhibition of specific kinases and other molecular targets. For example, compounds derived from pyrazolo[1,5-a]pyridine scaffolds have been reported to inhibit Bruton's tyrosine kinase (Btk), which plays a crucial role in cancer cell proliferation and survival . Additionally, molecular docking studies suggest that these compounds interact effectively with target proteins, which can lead to their therapeutic effects .

Enzyme Inhibition

Protein Kinase Inhibitors
The compound's structure suggests that it may function as a selective inhibitor of protein kinases, which are critical in various signaling pathways associated with cancer and other diseases. Research indicates that pyrazolo[1,5-a]pyridine derivatives can inhibit enzymes such as PI3K and MAPKAP-K2, which are involved in cell growth and survival pathways . This inhibition can disrupt cancer cell signaling and promote apoptosis.

Material Science Applications

Fluorescent Properties
The pyrazolo[1,5-a]pyrimidine core exhibits interesting photophysical properties that make it suitable for optical applications. Studies have demonstrated that certain derivatives can act as fluorophores, making them valuable in imaging techniques for biological research . The ability to serve as lipid droplet biomarkers further emphasizes their versatility in both biological and material sciences.

Synthesis and Structural Modifications

Synthetic Pathways
The synthesis of 2-(4-Ethoxyphenyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone involves multi-step reactions that allow for structural modifications to enhance biological activity. Various synthetic strategies have been developed to optimize yield and potency through modifications at different positions on the pyrazolo ring system .

Data Table: Summary of Biological Activities

Activity Compound Target Effect
AnticancerPyrazolo[1,5-a]pyrimidine derivativesHeLa cellsInhibition of proliferation
Protein Kinase Inhibition2-(4-Ethoxyphenyl)-...Bruton's tyrosine kinaseSelective inhibition
Fluorescent PropertiesPyrazolo[1,5-a]pyrimidine derivativesLipid dropletsBiomarker for imaging

Case Studies

Case Study 1: Anticancer Efficacy
A study evaluating the efficacy of pyrazolo[1,5-a]pyrimidine derivatives on various cancer cell lines demonstrated that specific modifications led to enhanced cytotoxicity against HeLa cells. The results indicated a dose-dependent response with IC50 values significantly lower than those of standard chemotherapeutics.

Case Study 2: Enzyme Inhibition Mechanism
Research focusing on the inhibition of PI3K by pyrazolo[1,5-a]pyrimidine derivatives provided insights into their binding affinities and mechanisms of action. Molecular docking simulations suggested that these compounds form stable interactions with the active site of PI3K, leading to effective inhibition.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-1-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-2-29-18-8-6-17(7-9-18)15-21(27)24-11-13-25(14-12-24)22(28)19-16-23-26-10-4-3-5-20(19)26/h3-10,16H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYDLHUZHAPPOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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